Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate
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Overview
Description
Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing a thiopyran ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a thiol in the presence of a base, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiopyran ring .
Scientific Research Applications
Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or participate in other interactions with biological targets, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate: Similar structure but lacks the amino group.
Ethyl 6-amino-4,5-dihydro-2H-thiopyran-5-carboxylate: Similar structure but differs in the position of the double bond.
Ethyl 6-amino-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.
Uniqueness
Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both amino and ester functional groups on a thiopyran ring.
Properties
CAS No. |
29277-60-9 |
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Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)6-4-3-5-12-7(6)9/h2-5,9H2,1H3 |
InChI Key |
UALWZQYEDWMLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SCCC1)N |
Origin of Product |
United States |
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